molecular formula C14H12N2O5 B14423103 Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate CAS No. 84283-74-9

Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate

Cat. No.: B14423103
CAS No.: 84283-74-9
M. Wt: 288.25 g/mol
InChI Key: LXDUNFKWPOPBEO-UHFFFAOYSA-N
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Description

Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by the presence of a formyl group and two ester groups attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate typically involves the reaction of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones with appropriate reagents . One common method includes the condensation of 1,3-diketones with hydrazine, followed by oxidation to form the pyrazole ring . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The formyl and ester groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate enzymatic activities and interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate is unique due to its combination of formyl and ester groups, which enhance its versatility in chemical synthesis and biological applications. This makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

84283-74-9

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

dimethyl 5-formyl-2-phenylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C14H12N2O5/c1-20-13(18)11-10(8-17)15-16(12(11)14(19)21-2)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

LXDUNFKWPOPBEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1C=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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